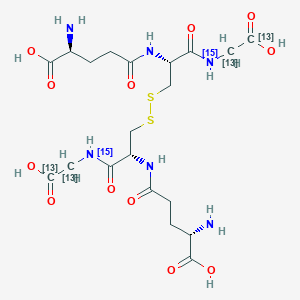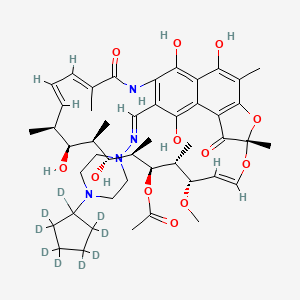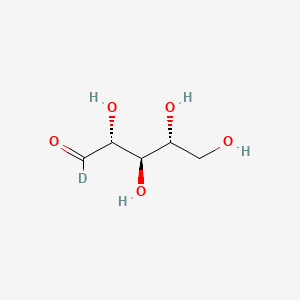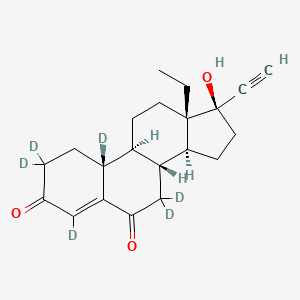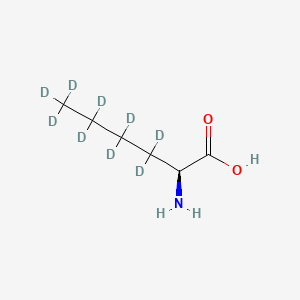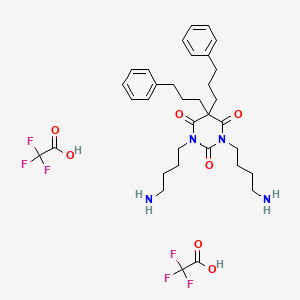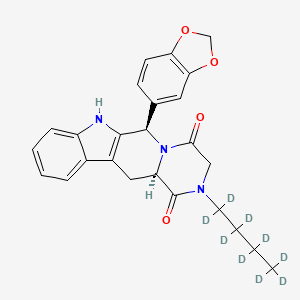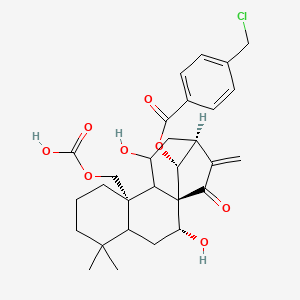
Antiproliferative agent-4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiproliferative Agent-4 is a compound known for its ability to inhibit cell proliferation, making it a valuable candidate in cancer research and treatment. This compound is designed to target rapidly dividing cells, thereby preventing the growth and spread of tumors. Its unique structure and mechanism of action distinguish it from other antiproliferative agents.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiproliferative Agent-4 typically involves multiple steps, starting with the preparation of the core structure. This may include the use of various organic reactions such as condensation, cyclization, and functional group modifications. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The final product is then purified using techniques such as crystallization, distillation, or chromatography.
化学反应分析
Types of Reactions: Antiproliferative Agent-4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and electrophiles like alkyl halides.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. These products can include various derivatives with modified biological activity.
科学研究应用
Antiproliferative Agent-4 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cell cycle regulation, apoptosis, and cellular signaling pathways.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
作用机制
The mechanism of action of Antiproliferative Agent-4 involves its interaction with specific molecular targets within the cell. These targets may include enzymes, receptors, or other proteins involved in cell proliferation and survival. By binding to these targets, this compound disrupts critical cellular processes, leading to cell cycle arrest and apoptosis. Key pathways affected by this compound include the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K) pathway.
相似化合物的比较
Estramustine: A hybrid molecule with antiproliferative activity, used in the treatment of prostate cancer.
CUDC-101: A multi-targeted inhibitor with activity against histone deacetylases, epidermal growth factor receptor, and human epidermal growth factor receptor 2.
CBLC-137: A compound in clinical trials with potential anticancer activity.
Uniqueness of Antiproliferative Agent-4: this compound stands out due to its unique structure and specific mechanism of action. Unlike other compounds that may target a single pathway, this compound has the ability to modulate multiple pathways simultaneously, enhancing its efficacy and reducing the likelihood of resistance development.
属性
分子式 |
C29H35ClO8 |
|---|---|
分子量 |
547.0 g/mol |
IUPAC 名称 |
[(1R,2R,9S,11S,13S,16R)-9-(carboxyoxymethyl)-2,11-dihydroxy-5,5-dimethyl-14-methylidene-15-oxo-16-tetracyclo[11.2.1.01,10.04,9]hexadecanyl] 4-(chloromethyl)benzoate |
InChI |
InChI=1S/C29H35ClO8/c1-15-18-11-19(31)22-28(14-37-26(35)36)10-4-9-27(2,3)20(28)12-21(32)29(22,23(15)33)24(18)38-25(34)17-7-5-16(13-30)6-8-17/h5-8,18-22,24,31-32H,1,4,9-14H2,2-3H3,(H,35,36)/t18-,19-,20?,21+,22?,24+,28-,29+/m0/s1 |
InChI 键 |
GHRRDCNXRKXJLG-UYHNZHPSSA-N |
手性 SMILES |
CC1(CCC[C@@]2(C1C[C@H]([C@]34C2[C@H](C[C@H]([C@H]3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
规范 SMILES |
CC1(CCCC2(C1CC(C34C2C(CC(C3OC(=O)C5=CC=C(C=C5)CCl)C(=C)C4=O)O)O)COC(=O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


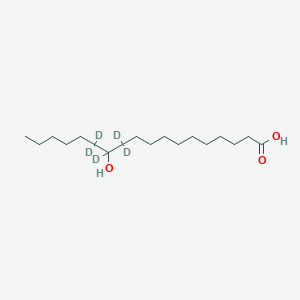
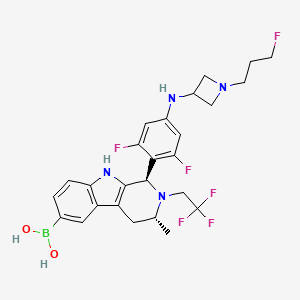
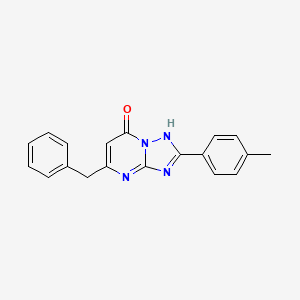
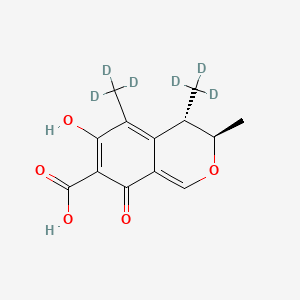
![(2S,3R,7R,8R,14R,17S)-15-methyl-1,15-diazapentacyclo[12.3.1.13,17.18,12.02,7]icos-12(20)-ene-6,9-dione](/img/structure/B12412386.png)
